molecular formula C9H9N3O2 B2545400 5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione CAS No. 119416-33-0

5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione

Cat. No.: B2545400
CAS No.: 119416-33-0
M. Wt: 191.19
InChI Key: VFYGBYCDRUETRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a pyridazine ring fused with a pyridine ring, and two methyl groups at positions 5 and 7

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 5,7-dimethyl-2,3-dihydropyridine-4,6-dione with hydrazine hydrate, followed by cyclization to form the desired pyridazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

    Reduction: Reduction reactions can yield dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-1,4-dione derivatives, while substitution reactions can produce a variety of functionalized pyridazines.

Scientific Research Applications

5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione is unique due to its specific substitution pattern and the presence of two methyl groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

5,7-dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-4-3-6-7(5(2)10-4)9(14)12-11-8(6)13/h3H,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYGBYCDRUETRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=N1)C)C(=O)NNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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